![molecular formula C27H19N3O7 B6132109 N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)
N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide, commonly known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound is synthesized through a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mechanism of Action
FFA4 agonist acts on the free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. The compound activates FFA4, which leads to the activation of various signaling pathways, including the Gαq/11, Gαi/o, and β-arrestin pathways. These pathways play a crucial role in regulating glucose and lipid metabolism, inflammation, and insulin secretion.
Biochemical and Physiological Effects:
FFA4 agonist has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight and fat mass in animal studies. The compound has also been shown to have anti-inflammatory effects and may have applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using FFA4 agonist in lab experiments is its specificity for FFA4. The compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of FFA4 in various biological processes. However, one of the limitations of using FFA4 agonist is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions in scientific research that involve FFA4 agonist. One potential area of research is the development of novel FFA4 agonists that have improved solubility and pharmacokinetic properties. Another area of research is the identification of the downstream signaling pathways that are activated by FFA4 agonist and their role in regulating various biological processes. Additionally, FFA4 agonist may have applications in the treatment of other metabolic and inflammatory diseases, which warrants further investigation.
Conclusion:
FFA4 agonist is a complex chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research. Further research is needed to fully understand the potential applications of FFA4 agonist in the treatment of metabolic and inflammatory diseases.
Synthesis Methods
The synthesis of FFA4 agonist involves a series of chemical reactions that require a high level of expertise and precision. The process starts with the reaction of 3,4-difluoronitrobenzene with 2-furoic acid, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 3,4-bis(2-amino-furanyl)phenol to produce FFA4 agonist.
Scientific Research Applications
FFA4 agonist has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. The compound has also been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
N-[3-[3,4-bis(furan-2-carbonylamino)phenoxy]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O7/c31-25(22-7-2-12-34-22)28-17-5-1-6-18(15-17)37-19-10-11-20(29-26(32)23-8-3-13-35-23)21(16-19)30-27(33)24-9-4-14-36-24/h1-16H,(H,28,31)(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCLQWSWZWADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

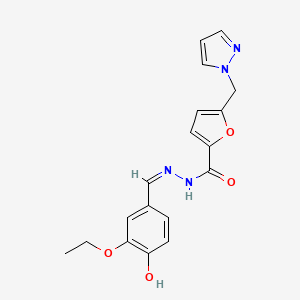
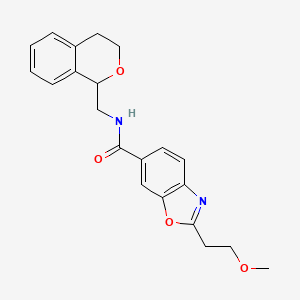
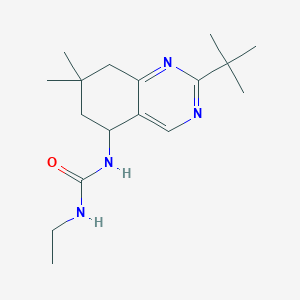
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
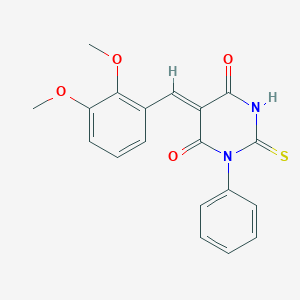

![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)
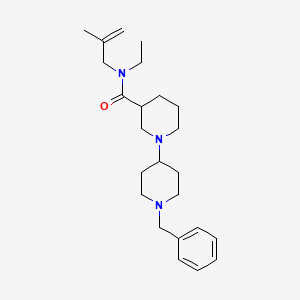

![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)